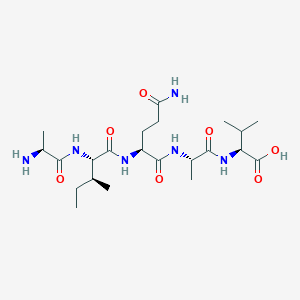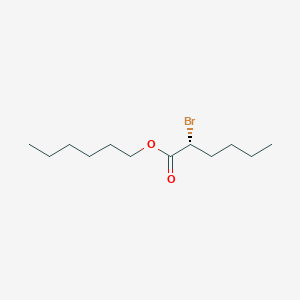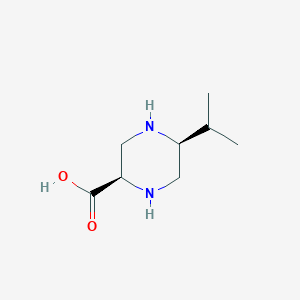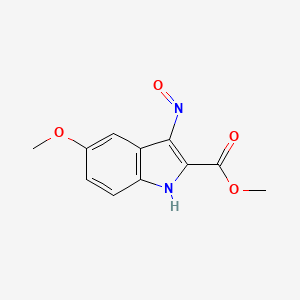![molecular formula C30H26O4 B14220392 Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-36-9](/img/structure/B14220392.png)
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the structural elements of benzoic acid and anthracene. This compound is notable for its unique molecular structure, which includes a benzoic acid moiety linked to a phenylmethanol group through a methoxy bridge attached to a methylanthracene unit. This intricate structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the etherification of 10-methylanthracene with 3-hydroxybenzyl alcohol under acidic conditions to form the methoxy linkage. This is followed by the esterification of the resulting intermediate with benzoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The benzoic acid group can be reduced to benzyl alcohol under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene unit can yield anthraquinone derivatives, while reduction of the benzoic acid group can produce benzyl alcohol.
Applications De Recherche Scientifique
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The benzoic acid moiety can inhibit enzymes by binding to their active sites, while the anthracene unit can intercalate into DNA, affecting gene expression. The methoxy bridge facilitates these interactions by providing structural flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with antimicrobial properties.
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes.
Phenylmethanol: An alcohol used as a solvent and intermediate in organic synthesis.
Uniqueness
Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its combined structural elements, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
823788-36-9 |
|---|---|
Formule moléculaire |
C30H26O4 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C23H20O2.C7H6O2/c1-16-19-9-2-4-11-21(19)23(22-12-5-3-10-20(16)22)15-25-18-8-6-7-17(13-18)14-24;8-7(9)6-4-2-1-3-5-6/h2-13,24H,14-15H2,1H3;1-5H,(H,8,9) |
Clé InChI |
NUKDNYIQUZLASH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)



![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)




![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
